molecular formula C8H9F2NO B1399678 2,2-Difluoro-2-(5-methyl-pyridin-2-yl)-ethanol CAS No. 780769-39-3

2,2-Difluoro-2-(5-methyl-pyridin-2-yl)-ethanol

Cat. No.: B1399678
CAS No.: 780769-39-3
M. Wt: 173.16 g/mol
InChI Key: SDJOKFADRDTWOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2-Difluoro-2-(5-methyl-pyridin-2-yl)-ethanol is an organic compound characterized by the presence of two fluorine atoms and a pyridine ring substituted with a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Difluoro-2-(5-methyl-pyridin-2-yl)-ethanol typically involves the introduction of fluorine atoms into an appropriate precursor. One common method is the reaction of 5-methyl-2-pyridylmagnesium bromide with difluoromethyl 2-pyridyl sulfone under controlled conditions. This reaction proceeds via a nucleophilic substitution mechanism, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

2,2-Difluoro-2-(5-methyl-pyridin-2-yl)-ethanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Reagents such as sodium hydride and alkyl halides can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of 2,2-difluoro-2-(5-methyl-pyridin-2-yl)-acetone.

    Reduction: Formation of 2,2-difluoro-2-(5-methyl-pyridin-2-yl)-ethane.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

2,2-Difluoro-2-(5-methyl-pyridin-2-yl)-ethanol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2,2-Difluoro-2-(5-methyl-pyridin-2-yl)-ethanol involves its interaction with specific molecular targets. The presence of fluorine atoms can enhance the compound’s binding affinity to enzymes and receptors, potentially inhibiting their activity. The pyridine ring can also participate in π-π interactions with aromatic residues in proteins, further modulating the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2,2-Difluoro-2-(pyridin-2-yl)-ethanol
  • 2,2-Difluoro-2-(5-chloro-pyridin-2-yl)-ethanol
  • 2,2-Difluoro-2-(5-ethyl-pyridin-2-yl)-ethanol

Uniqueness

2,2-Difluoro-2-(5-methyl-pyridin-2-yl)-ethanol is unique due to the presence of the methyl group on the pyridine ring, which can influence its chemical reactivity and biological activity. The combination of fluorine atoms and the methyl-substituted pyridine ring provides distinct properties that differentiate it from other similar compounds.

Properties

IUPAC Name

2,2-difluoro-2-(5-methylpyridin-2-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9F2NO/c1-6-2-3-7(11-4-6)8(9,10)5-12/h2-4,12H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDJOKFADRDTWOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=C1)C(CO)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of difluoro-(5-methyl-pyridin-2-yl)-acetic acid ethyl ester (10.5 g, 0.05 mol), as prepared in the previous step, in EtOH (98 mL) cooled to 0° C. was added NaBH4 (3.7 g, 0.098 mol, 2×). After 3 h the reaction was carefully quenched with saturated NH4Cl (100 mL) and partitioned with EtOAc (200 mL). The organic phase was dried over Na2SO4 and concentrated in vacuo to afford the product as a white solid (8.5 g, 0.05 mol, 100% crude yield). 1H NMR (300 Hz, CDCl3) δ 8.43 (s, 1H), 7.66 (m, 2H), 4.22 (t, J=12.3 Hz), 2.41 (s, 1H); LC/MS (m/z) [M+1]+ 174.1 (calculated for C8H10F2NO, 174.2).
Quantity
10.5 g
Type
reactant
Reaction Step One
Name
Quantity
98 mL
Type
solvent
Reaction Step One
Name
Quantity
3.7 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,2-Difluoro-2-(5-methyl-pyridin-2-yl)-ethanol
Reactant of Route 2
2,2-Difluoro-2-(5-methyl-pyridin-2-yl)-ethanol
Reactant of Route 3
Reactant of Route 3
2,2-Difluoro-2-(5-methyl-pyridin-2-yl)-ethanol
Reactant of Route 4
2,2-Difluoro-2-(5-methyl-pyridin-2-yl)-ethanol
Reactant of Route 5
2,2-Difluoro-2-(5-methyl-pyridin-2-yl)-ethanol
Reactant of Route 6
2,2-Difluoro-2-(5-methyl-pyridin-2-yl)-ethanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.